molecular formula C6H8F3LiO2S B1615307 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid CAS No. 65530-69-0

3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid

Cat. No.: B1615307
CAS No.: 65530-69-0
M. Wt: 208.2 g/mol
InChI Key: WEQTXBLWLWRSCD-UHFFFAOYSA-M
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Description

3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is an organofluorine compound with the molecular formula C6H9F3O2S. This compound is characterized by the presence of a trifluoropropyl group attached to a sulfanyl propanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Properties

CAS No.

65530-69-0

Molecular Formula

C6H8F3LiO2S

Molecular Weight

208.2 g/mol

IUPAC Name

lithium;3-(3,3,3-trifluoropropylsulfanyl)propanoate

InChI

InChI=1S/C6H9F3O2S.Li/c7-6(8,9)2-4-12-3-1-5(10)11;/h1-4H2,(H,10,11);/q;+1/p-1

InChI Key

WEQTXBLWLWRSCD-UHFFFAOYSA-M

SMILES

C(CSCCC(F)(F)F)C(=O)O

Canonical SMILES

[Li+].C(CSCCC(F)(F)F)C(=O)[O-]

Other CAS No.

65530-83-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid involves its interaction with various molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

  • 3-(3,3,3-Trifluoropropyl)propanoic acid
  • 3-(3,3,3-Trifluoropropyl)thioacetic acid
  • 3-(3,3,3-Trifluoropropyl)thioethanol

Comparison: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is unique due to the presence of both a trifluoropropyl group and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups .

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